SYM2206

Description

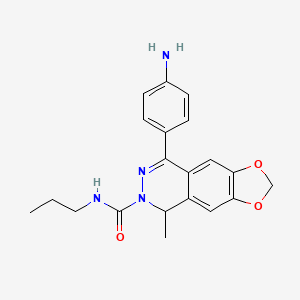

Structure

3D Structure

Properties

IUPAC Name |

8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUDZKKOKPGXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SYM2206 on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of SYM2206, a potent pharmacological agent used in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound functions as a non-competitive antagonist, allosterically modulating the receptor to inhibit ion flux. This document details its mechanism, summarizes key quantitative data from functional studies, outlines relevant experimental protocols, and provides visual representations of its action and related experimental workflows. A critical consideration for researchers is the compound's potential off-target effects on voltage-gated sodium channels, which will also be addressed.

Introduction to AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Structurally, AMPA receptors are tetrameric ion channels assembled from four subunits (GluA1-GluA4).[4][5] This subunit composition determines the receptor's biophysical properties, including ion permeability, gating kinetics, and trafficking. Upon binding with the neurotransmitter glutamate, the AMPA receptor channel opens, allowing the influx of cations like Na+ and, in the absence of the GluA2 subunit, Ca2+. This cation influx leads to depolarization of the postsynaptic membrane. The processes of receptor activation, deactivation (channel closing upon glutamate removal), and desensitization (channel closing in the continued presence of glutamate) are critical for shaping synaptic responses and are key targets for pharmacological modulation.

This compound: A Non-Competitive AMPA Receptor Antagonist

This compound is a dihydrophthalazine derivative recognized as a potent, non-competitive antagonist of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists, or negative allosteric modulators, bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change that prevents the ion channel from opening or conducting ions, even when glutamate is bound to the receptor. Due to this mechanism, this compound is a valuable tool for inhibiting AMPA receptor function in various experimental contexts to dissect their roles in physiological and pathological processes.

Core Mechanism of Action

The primary mechanism of action for this compound is the non-competitive inhibition of AMPA receptor-mediated currents. It is classified as an allosteric modulator, indicating it binds to a site separate from the orthosteric (glutamate-binding) site. This binding event prevents the conformational changes necessary for channel opening following agonist binding, effectively blocking ion flux.

An important consideration when using this compound is its potential for off-target effects. A study demonstrated that this compound, along with other compounds classified as AMPA receptor antagonists, can inhibit voltage-gated Na(v)1.6 sodium channels. The compound was shown to block Na(v)1.6-mediated persistent currents in a dose-dependent manner and also inhibited the peak transient sodium current. This finding urges caution in interpreting results and ascribing effects solely to the modulation of AMPA receptors.

Quantitative Data

Specific binding affinity data (e.g., Ki, IC50) for this compound across different AMPA receptor subunit combinations are not extensively detailed in the provided search results. However, functional studies provide effective concentrations and dosages used to elicit physiological responses.

Table 1: In Vitro Functional Concentrations of this compound

| Experiment Type | Preparation | Concentration | Observed Effect | Citation |

| Electrophysiology | Cultured Hippocampal Neurons | 25–50 μM | Blockade of kainate-induced currents | |

| Electrophysiology | HEK cells expressing Nav1.6 | ~10-100 µM (inferred) | Inhibition of persistent and transient Na+ currents |

Table 2: In Vivo Dosage and Effects of this compound

| Animal Model | Administration | Dosage | Observed Effect | Citation |

| Mouse | Intraperitoneal (i.p.) | 2.5 and 5 mg/kg | No significant alteration of the maximal electroshock seizure threshold | |

| Mouse | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Significant elevation of the maximal electroshock seizure threshold |

The Threshold Increasing Dose (TID) values, which quantify the dose required to increase the seizure threshold by a certain percentage, were calculated for this compound.

Table 3: Anticonvulsant Activity of this compound

| Parameter | Value (mg/kg) | Description | Citation |

| TID20 | 4.25 | Dose that increases the seizure threshold by 20% | |

| TID50 | 10.56 | Dose that increases the seizure threshold by 50% |

Experimental Protocols

The following protocols are standard methodologies for characterizing the effects of compounds like this compound on AMPA receptors.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through AMPA receptors in response to glutamate, both in the presence and absence of a modulator.

Objective: To determine the effect of this compound on AMPA receptor kinetics (e.g., peak current, deactivation, and desensitization).

Methodology:

-

Cell Preparation: Use HEK293 cells transiently or stably expressing specific AMPA receptor subunit combinations (e.g., GluA2) or cultured primary neurons.

-

Recording Setup:

-

Utilize a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

-

Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

-

Recording Procedure:

-

Use a rapid solution exchange system to apply glutamate to the cell.

-

Baseline Recording: Apply brief (e.g., 1 ms) and prolonged (e.g., 500 ms) pulses of glutamate (e.g., 1 mM) to measure deactivation and desensitization, respectively.

-

Compound Application: Perfuse this compound for 1-2 minutes before co-applying it with glutamate.

-

Washout: Perfuse with the external solution to ensure the compound's effects are reversible.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.

-

Fit the decay phase of the currents to exponential functions to obtain time constants (τ) for deactivation and desensitization.

-

Compare these parameters before, during, and after compound application to quantify the inhibitory effect.

-

Protocol 2: High-Throughput Screening (HTS) with Voltage-Sensitive Dyes (VSD)

This method is suitable for screening large compound libraries to identify potential AMPA receptor modulators.

Objective: To rapidly identify compounds that inhibit glutamate-evoked depolarization.

Methodology:

-

Cell Line: Use a stable HEK293 cell line expressing the desired AMPA receptor subunits.

-

Assay Preparation:

-

Plate cells in 96- or 384-well plates.

-

Load cells with a fluorescent voltage-sensitive dye (VSD) according to the manufacturer's instructions.

-

-

Screening Procedure:

-

Use an automated liquid handler to add test compounds (like this compound) to the wells.

-

After an incubation period, add a submaximal concentration of glutamate to stimulate the AMPA receptors.

-

Use a fluorescence plate reader to measure the change in fluorescence, which corresponds to the change in membrane potential.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to control wells (glutamate alone).

-

Identify "hits" as compounds that produce a statistically significant decrease in the glutamate-evoked signal.

-

Signaling Pathway Context

This compound intervenes at a critical point in glutamatergic signaling. By inhibiting the AMPA receptor, it prevents the postsynaptic depolarization that is the first step in a cascade of downstream events, including the activation of NMDA receptors and subsequent calcium-dependent signaling pathways that are crucial for synaptic plasticity.

Conclusion

This compound is a potent non-competitive antagonist of AMPA receptors that acts via an allosteric mechanism. It serves as a valuable research tool for inhibiting AMPA receptor function both in vitro and in vivo. The quantitative data available highlight its efficacy as an anticonvulsant at specific doses. Researchers employing this compound should utilize detailed experimental protocols, such as patch-clamp electrophysiology, to characterize its effects precisely. Critically, awareness of its off-target inhibitory action on voltage-gated sodium channels is essential for the accurate interpretation of experimental outcomes. Future studies focusing on the subunit selectivity and detailed kinetics of this compound binding will further elucidate its profile as a modulator of excitatory neurotransmission.

References

- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]

- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | AMPA receptors in the evolving synapse: structure, function, and disease implications [frontiersin.org]

SYM2206: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the substituted 1,2-dihydrophthalazine class of compounds, this compound exerts its effects through allosteric modulation of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental protocols for this compound, intended to support research and drug development efforts in neuroscience and related fields.

Chemical Structure and Properties

This compound is a small molecule with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | (±)-4-(4-Aminophenyl)-1,2-dihydro-1-methyl-2-propylcarbamoyl-6,7-methylenedioxyphthalazine |

| Molecular Formula | C₂₀H₂₂N₄O₃ |

| Molecular Weight | 366.42 g/mol |

| SMILES | CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C |

| CAS Number | 173952-44-8 |

| Purity | ≥99% |

Pharmacological Data

This compound acts as a non-competitive antagonist at AMPA receptors. Its inhibitory activity has been characterized in various in vitro and in vivo models.

In Vitro Activity

The primary in vitro pharmacological parameter for this compound is its half-maximal inhibitory concentration (IC₅₀) against AMPA receptor-mediated currents.

| Assay Type | IC₅₀ | Reference |

| AMPA Receptor Antagonism | 1.6 µM | [1] |

| AMPA Receptor Antagonism | 2.8 µM | [2][3] |

In Vivo Activity

The anticonvulsant properties of this compound have been demonstrated in the maximal electroshock seizure (MES) model in mice. The threshold increasing doses (TID) required to produce an anticonvulsant effect in 20% (TID₂₀) and 50% (TID₅₀) of the animals have been determined.[4][5]

| Parameter | Dose (mg/kg, i.p.) |

| TID₂₀ | 4.25 |

| TID₅₀ | 10.56 |

Mechanism of Action

This compound is a non-competitive antagonist, meaning it does not directly compete with the endogenous ligand glutamate for its binding site on the AMPA receptor. Instead, it binds to an allosteric site, inducing a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This mechanism is similar to that of other 2,3-benzodiazepine antagonists like GYKI 52466. Structural studies of similar non-competitive antagonists suggest a binding site at the interface between the ion channel and the linkers connected to the ligand-binding domains, effectively acting as a wedge to stabilize the closed state of the channel.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is a general method for determining the IC₅₀ of a compound like this compound on AMPA receptors expressed in a cellular system.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous receptor expression.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The extracellular solution (artificial cerebrospinal fluid - aCSF) typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The intracellular solution (pipette solution) typically contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Analysis:

-

AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 100 µM) using a fast perfusion system.

-

After establishing a stable baseline response, increasing concentrations of this compound are co-applied with glutamate.

-

The peak amplitude of the inward current is measured for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the control response (glutamate alone).

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response equation using appropriate software.

Maximal Electroshock Seizure (MES) Model in Mice

This protocol describes a standard method for assessing the in vivo anticonvulsant activity of a compound.

1. Animals:

-

Adult male albino mice (e.g., CD-1 strain) are typically used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).

-

The compound is administered intraperitoneally (i.p.) at various doses.

-

A control group receives the vehicle only.

3. Seizure Induction and Evaluation:

-

At a predetermined time after drug administration (e.g., 30 minutes), a maximal electroshock is delivered.

-

The electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is applied via corneal or ear-clip electrodes.

-

The endpoint is the occurrence of a tonic hindlimb extension seizure.

-

The ability of this compound to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.

4. Data Analysis:

-

The percentage of animals protected from seizures at each dose is calculated.

-

The TID₂₀ and TID₅₀ values are determined using a probit analysis or similar statistical method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.

Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.

References

- 1. scispace.com [scispace.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Substituted 1,2-dihydrophthalazines: potent, selective, and noncompetitive inhibitors of the AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

SYM2206: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYM2206 is a potent, non-competitive, allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Experimental evidence demonstrates its high selectivity for AMPA receptors over kainate receptors, a crucial characteristic for its use as a precise pharmacological tool in neuroscience research and for its potential therapeutic applications. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental methodologies for its assessment, and visual representations of the underlying molecular and experimental frameworks.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound is primarily demonstrated by the significant difference in its inhibitory concentration (IC50) at AMPA receptors compared to its effects at kainate receptors. While a precise IC50 for kainate receptors is not consistently reported in the literature, functional studies indicate a substantially lower potency.

| Compound | Receptor Target | IC50 Value | Notes |

| This compound | AMPA Receptor | 1.6 - 2.8 µM | Non-competitive antagonist. |

| This compound | Kainate Receptor | Significantly > 100 µM (inferred) | At concentrations as high as 100 µM, this compound is used to functionally isolate kainate receptor currents by blocking AMPA receptors[1]. One study observed only 15-20% inhibition at dorsal root ganglion (DRG) cell kainate receptors[2]. |

| GYKI 52466 (related compound) | AMPA Receptor | 7.5 - 20 µM | Acts at the same allosteric site as this compound. |

| GYKI 52466 (related compound) | Kainate Receptor | ~450 µM | Provides a reference for the expected low potency at kainate receptors for this class of compounds[3][4]. |

Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism. It binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site). This allosteric binding event induces a conformational change in the receptor that reduces the probability of channel opening, even when glutamate is bound. This compound shares this mechanism with the 2,3-benzodiazepine class of AMPA receptor antagonists, such as GYKI 52466.

Experimental Protocols

The determination of this compound's selectivity for AMPA versus kainate receptors relies on established neuropharmacological techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion flow through AMPA and kainate receptors in response to agonist application, and the subsequent inhibition by this compound.

Objective: To determine the concentration-dependent inhibition (IC50) of this compound on AMPA and kainate receptor-mediated currents.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells heterologously expressing specific AMPA or kainate receptor subunits are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established to allow for the control of the cell's membrane potential and the recording of transmembrane ionic currents.

-

Solution Composition:

-

Internal (Pipette) Solution: Typically contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium.

-

External (Bath) Solution: A physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing antagonists for other neurotransmitter receptors (e.g., picrotoxin for GABAA receptors, D-AP5 for NMDA receptors) to isolate the glutamate receptor currents.

-

-

Agonist Application: A specific agonist for AMPA or kainate receptors (e.g., AMPA or kainate) is applied to the cell via a rapid perfusion system to evoke an inward current.

-

Antagonist Application: Increasing concentrations of this compound are co-applied with the agonist.

-

Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured at each concentration of this compound. The percentage of inhibition is calculated relative to the control response (agonist alone). A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assay

This method is used to measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for AMPA and kainate receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cells expressing the receptor of interest. This involves homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The prepared membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]AMPA for AMPA receptors or [3H]kainate for kainate receptors) and varying concentrations of the unlabeled competitor compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Caption: Signaling pathways of AMPA and kainate receptors and the selective antagonistic action of this compound.

Caption: Workflow for determining this compound selectivity using electrophysiology and radioligand binding assays.

Caption: Logical relationship illustrating the basis of this compound's selectivity for AMPA receptors.

References

The Initial Discovery and Synthesis of SYM2206: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial discovery and synthesis of SYM2206, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the seminal work of Pelletier and colleagues, outlining the synthetic chemistry, key biological data, and the experimental protocols used to first characterize this important neuropharmacological tool. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, medicinal chemistry, and pharmacology.

Introduction

The ionotropic glutamate receptors, particularly the AMPA subtype, are critical mediators of fast excitatory neurotransmission in the central nervous system. Their involvement in numerous physiological processes and pathological conditions has made them a key target for therapeutic intervention. In 1996, Pelletier and his team at Symetrix Pharmaceuticals Inc. reported the discovery of a novel series of 1,2-dihydrophthalazines as potent and selective non-competitive AMPA receptor antagonists. Within this series, (RS)-4-(4-aminophenyl)-1,2-dihydro-1-methyl-2-propylcarbamoyl-6,7-methylenedioxyphthalazine, designated as this compound, emerged as a lead compound. This guide will detail the foundational work that introduced this compound to the scientific community.

Initial Discovery and Synthesis

The initial synthesis of this compound was reported by Pelletier et al. in the Journal of Medicinal Chemistry in 1996. The synthetic route is a multi-step process starting from commercially available materials.

Synthesis of the Dihydrophthalazine Core

The core structure of this compound is a substituted 1,2-dihydrophthalazine. The synthesis of this heterocyclic system is a key aspect of the overall process. While the full, detailed reaction scheme with intermediates was not available in the public domain, the Pelletier et al. publication is the primary source for this information. The general approach involves the construction of the phthalazine ring system followed by functionalization at specific positions.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the introduction of the propylcarbamoyl group at the 2-position of the dihydrophthalazine ring and the aminophenyl group at the 4-position. The exact reagents and conditions for these transformations are detailed in the original publication.

Biological Activity and Characterization

This compound was characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action as an AMPA receptor antagonist.

In Vitro Characterization: AMPA Receptor Antagonism

The primary in vitro characterization of this compound was performed using whole-cell patch-clamp electrophysiology on cultured rat hippocampal neurons.

-

Cell Culture: Primary hippocampal neurons were prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.

-

Agonist Application: AMPA receptor-mediated currents were evoked by the application of AMPA or kainate.

-

Antagonist Application: this compound was bath-applied at various concentrations to determine its effect on the agonist-evoked currents.

-

Data Analysis: The concentration-response curve for this compound was generated to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

In Vivo Characterization: Anticonvulsant Activity

The in vivo efficacy of this compound was assessed using the maximal electroshock (MES) seizure model in mice, a standard preclinical test for anticonvulsant drugs.[1]

-

Animals: Male albino mice were used for the study.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction: A maximal electrical stimulus was delivered via corneal electrodes to induce tonic-clonic seizures.

-

Endpoint: The abolition of the tonic hindlimb extension phase of the seizure was considered a positive anticonvulsant effect.

-

Data Analysis: The dose of this compound that protected 50% of the animals from the tonic hindlimb extension (ED50) was calculated. Further analysis determined the threshold increasing doses by 20% (TID20) and 50% (TID50).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Method | Reference |

| IC50 (AMPA Receptor) | 1.9 µM | Whole-Cell Patch-Clamp (Cultured Hippocampal Neurons) | (Pelletier et al., 1996) |

Table 1: In Vitro Potency of this compound

| Parameter | Value (mg/kg, i.p.) | Method | Reference |

| ED50 | Not explicitly stated in initial searches | Maximal Electroshock (MES) Test | (Pelletier et al., 1996) |

| TID20 | 4.25 | Maximal Electroshock (MES) Test | [1] |

| TID50 | 10.56 | Maximal Electroshock (MES) Test | [1] |

Table 2: In Vivo Anticonvulsant Activity of this compound in Mice

Mechanism of Action and Signaling Pathways

This compound acts as a non-competitive antagonist of the AMPA receptor. This means that it does not bind to the same site as the endogenous agonist, glutamate. Instead, it binds to an allosteric site on the receptor complex, which is the same regulatory site as the 2,3-benzodiazepine class of AMPA receptor antagonists, such as GYKI 52466. This allosteric binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.

The downstream signaling effects of this compound are a direct consequence of its ability to block AMPA receptor-mediated depolarization and calcium influx into postsynaptic neurons.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound discovery.

Conclusion

The initial discovery and synthesis of this compound by Pelletier and colleagues provided the neuroscience community with a valuable pharmacological tool for studying the role of AMPA receptors in health and disease. Its characterization as a potent, selective, and non-competitive antagonist laid the groundwork for its use in a multitude of subsequent studies. This guide has summarized the key findings and experimental approaches from the seminal work on this compound, offering a comprehensive resource for researchers in the field. For complete and detailed protocols, the original publication by Pelletier et al. (1996) in the Journal of Medicinal Chemistry should be consulted.

References

The Binding Site of SYM2206 on the AMPA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM2206 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1][2][3] As an allosteric modulator, this compound presents a promising avenue for therapeutic intervention in neurological disorders characterized by excessive AMPA receptor activity. This technical guide provides a comprehensive overview of the binding site of this compound on the AMPA receptor, drawing upon structural data from analogous compounds, quantitative binding data, and detailed experimental methodologies.

Binding Site and Mechanism of Action

Direct structural evidence for this compound bound to the AMPA receptor is not publicly available. However, extensive research on the structurally and functionally related 2,3-benzodiazepine, GYKI 52466, provides a robust model for the binding site and mechanism of action of this compound.[4] this compound acts allosterically at the same regulatory site as GYKI 52466.[4]

Cryo-electron microscopy (cryo-EM) studies of the AMPA receptor in complex with GYKI 52466 have revealed a distinct binding pocket located in the ion channel collar, a region that links the extracellular ligand-binding domain (LBD) to the transmembrane domain (TMD). This site is separate from the orthosteric glutamate binding site within the LBD and also distinct from the binding site of positive allosteric modulators like cyclothiazide (CTZ), which bind at the LBD dimer interface.

The binding of GYKI 52466, and by extension this compound, induces a conformational change that decouples the LBD from the ion channel gate. This decoupling prevents the conformational changes initiated by glutamate binding from being transmitted to the ion channel, thereby inhibiting receptor activation and ion flux. This non-competitive mechanism of inhibition is voltage-independent and does not show use-dependence.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound GYKI 52466.

| Compound | Parameter | Value | Receptor/System | Reference |

| This compound | IC50 | 2.8 μM | AMPA Receptor | |

| GYKI 52466 | IC50 | 10-20 μM | AMPA-induced responses | |

| IC50 | ~450 μM | Kainate-induced responses | ||

| IC50 | >> 50 μM | NMDA-induced responses | ||

| kon (binding rate) | 1.6 x 105 M-1s-1 | Kainate-activated receptors | ||

| koff (unbinding rate) | 3.2 s-1 | Kainate-activated receptors |

Table 1: Quantitative binding and inhibition data for this compound and GYKI 52466.

| Compound | Dose | Effect | Model | Reference |

| This compound | 10 mg/kg | Significantly elevated threshold for maximal electroconvulsions | Mice | |

| 20 mg/kg | Significantly elevated threshold for maximal electroconvulsions | Mice | ||

| TID20 | 4.25 mg/kg | Mice | ||

| TID50 | 10.56 mg/kg | Mice |

Table 2: In vivo anticonvulsant activity of this compound. TID20 and TID50 refer to the doses that increase the seizure threshold by 20% and 50%, respectively.

Experimental Protocols

Radioligand Binding Assay (Adapted for this compound)

This protocol is a generalized procedure for determining the binding affinity of this compound to AMPA receptors, based on standard radioligand binding assay methodologies.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing AMPA receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 200 µL.

-

To each well, add:

-

50 µL of assay buffer or unlabeled this compound at various concentrations (for competition assays).

-

50 µL of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]GYKI 52466, if available, or a suitable surrogate). The concentration of the radioligand should be at or below its Kd.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (Adapted for this compound)

This protocol describes how to measure the inhibitory effect of this compound on AMPA receptor-mediated currents.

1. Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently or stably expressing the desired AMPA receptor subunits.

-

Plate the cells on glass coverslips for recording.

2. Recording Setup:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.

3. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a selective AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) to the cell using a rapid application system to evoke an inward current. To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., AP5) and GABAA receptor antagonists (e.g., picrotoxin) should be included in the external solution.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

-

Record the peak amplitude of the AMPA receptor-mediated current in the absence and presence of this compound.

4. Data Analysis:

-

Measure the peak inward current for each concentration of this compound.

-

Normalize the current amplitude in the presence of this compound to the control current amplitude (in the absence of the drug).

-

Plot the normalized current as a function of the this compound concentration and fit the data with a concentration-response curve to determine the IC50 value.

Visualizations

Caption: Workflow for determining the IC50 of this compound on the AMPA receptor.

Caption: Proposed mechanism of AMPA receptor inhibition by this compound.

Caption: Hypothetical signaling cascade following AMPA receptor inhibition by this compound.

Conclusion

This compound represents a significant tool for modulating AMPA receptor activity. While its precise binding site awaits elucidation through co-crystallization studies, the wealth of data on the analogous compound GYKI 52466 provides a strong foundation for understanding its mechanism of non-competitive inhibition. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to design novel allosteric modulators of the AMPA receptor. Future research should focus on obtaining a high-resolution structure of this compound in complex with the AMPA receptor to confirm the binding site and to facilitate structure-based drug design. Additionally, further investigation into the downstream signaling consequences of this compound-mediated inhibition will be crucial for a complete understanding of its pharmacological profile.

References

- 1. First Cryo-EM structures of homomeric GluA1 AMPA glutamate receptor reveals functional roles for N-terminal domains - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Channel opening and gating mechanism in AMPA-subtype glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Effects of SYM2206 on Excitatory Postsynaptic Potentials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of SYM2206 on excitatory postsynaptic potentials (EPSPs). This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in mediating fast excitatory synaptic transmission in the central nervous system (CNS). Understanding the impact of this compound on EPSPs is crucial for elucidating the role of AMPA receptors in synaptic function and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Core Mechanism of Action

This compound exerts its effects by binding to the AMPA receptor at a site distinct from the glutamate binding site. This allosteric modulation locks the receptor in a desensitized or closed state, preventing ion flux even when glutamate is bound. This non-competitive antagonism makes this compound a valuable tool for dissecting the contribution of AMPA receptors to synaptic events.

Quantitative Effects of this compound on Excitatory Currents

While direct quantitative data on the effects of this compound on synaptically evoked EPSPs is limited in publicly available literature, studies on agonist-evoked currents provide valuable insights into its inhibitory potential.

One study investigating the effects of this compound on hypoglossal (XII) motoneurons demonstrated a significant reduction in currents evoked by the glutamate receptor agonist ATPA. Bath application of 100 µM this compound reduced the average ATPA-evoked current from -51.1 ± 6.2 pA to -32.4 ± 10.3 pA[1]. This demonstrates a substantial, approximately 36.6%, reduction in agonist-induced excitatory currents.

| Parameter | Control | 100 µM this compound | Percentage Reduction | Reference |

| ATPA-Evoked Current Amplitude (pA) | -51.1 ± 6.2 | -32.4 ± 10.3 | ~36.6% | [1] |

Experimental Protocols

The following outlines a typical experimental protocol for investigating the effects of this compound on excitatory postsynaptic currents (EPSCs), the underlying currents of EPSPs, using whole-cell patch-clamp electrophysiology in neuronal preparations.

Preparation of Brain Slices

-

Animal Model: Adolescent rats or mice are commonly used.

-

Anesthesia and Decapitation: The animal is deeply anesthetized with isoflurane or a similar anesthetic and then decapitated.

-

Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Cutting aCSF Composition (in mM): Sucrose 206, KCl 2.5, CaCl2 0.5, MgCl2 7, NaH2PO4 1.25, NaHCO3 26, D-glucose 10.

-

-

Slicing: Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome in the ice-cold cutting aCSF.

-

Incubation: Slices are transferred to a holding chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 and allowed to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.

-

Standard aCSF Composition (in mM): NaCl 126, KCl 2.5, CaCl2 2, MgCl2 2, NaH2PO4 1.25, NaHCO3 26, D-glucose 10.

-

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: A single brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Neuron Visualization: Neurons are visualized using an upright microscope equipped with differential interference contrast (DIC) optics.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create recording pipettes with a resistance of 3-6 MΩ.

-

Internal Solution: The recording pipette is filled with an internal solution.

-

Typical Internal Solution Composition (in mM): K-gluconate 130, KCl 10, HEPES 10, Mg-ATP 4, Na-GTP 0.3, EGTA 0.4. The pH is adjusted to 7.3 with KOH and osmolarity to 290-300 mOsm.

-

-

Giga-seal Formation and Whole-Cell Access: The pipette is carefully maneuvered to the surface of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ). Further suction is applied to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition: Recordings are performed using a patch-clamp amplifier and digitized. Spontaneous or evoked EPSCs are recorded in voltage-clamp mode, typically at a holding potential of -70 mV to prevent the activation of voltage-gated channels and to be near the reversal potential for inhibitory currents.

Drug Application

-

This compound Application: this compound is typically dissolved in a stock solution (e.g., DMSO) and then diluted to the final desired concentration in the external aCSF solution. The drug is applied to the slice via bath perfusion.

-

Control and Washout: A stable baseline of EPSC activity is recorded before drug application. Following the application of this compound, the slice is perfused with drug-free aCSF to observe any washout effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of AMPA receptor-mediated excitatory postsynaptic potential and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the effects of this compound on excitatory postsynaptic currents.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of AMPA receptors in synaptic transmission. Its non-competitive antagonist properties allow for the effective silencing of AMPA receptor-mediated currents, thereby enabling the study of other synaptic components. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the precise quantitative effects of this compound on excitatory postsynaptic potentials. Future studies focusing on the dose-dependent effects of this compound on the amplitude, frequency, and kinetics of both spontaneous and evoked EPSPs will be critical for a more complete understanding of its modulatory role in the CNS.

References

SYM2206: A Technical Guide to a Potent Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the 1,2-dihydrophthalazine class of compounds, it exhibits significant anticonvulsant properties. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and the relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 1.9 µM | Cultured rat hippocampal neurons | [1] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound in Mice

| Parameter | Dose (mg/kg, i.p.) | Seizure Model | Reference |

| No significant effect | 2.5 and 5 | Maximal Electroshock Threshold (MEST) | [2] |

| Significant elevation of seizure threshold | 10 and 20 | Maximal Electroshock Threshold (MEST) | [2] |

| TID20 (Threshold Increasing Dose 20%) | 4.25 | Maximal Electroshock Threshold (MEST) | [2] |

| TID50 (Threshold Increasing Dose 50%) | 10.56 | Maximal Electroshock Threshold (MEST) | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by non-competitively antagonizing AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor complex, this compound reduces the influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding. This modulation of ion flow leads to a dampening of excitatory neurotransmission.

The downstream signaling cascade affected by AMPA receptor antagonism involves the Ras-ERK and subsequently the CREB pathway, which are crucial for synaptic plasticity and gene expression. By inhibiting AMPA receptor function, this compound can attenuate the activation of these pathways.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize non-competitive AMPA receptor antagonists like this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on AMPA receptor-mediated currents in cultured neurons.

1. Cell Preparation:

-

Culture primary hippocampal or cortical neurons from embryonic or early postnatal rodents on glass coverslips.

-

Maintain cultures for 10-14 days in vitro to allow for mature synapse formation.

2. Solutions:

-

External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 10 HEPES, 25 glucose, 0.05 picrotoxin, and 0.001 tetrodotoxin. Adjust pH to 7.4 with NaOH.

-

Internal Solution: (in mM) 135 CsF, 33 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, and 10 HEPES. Adjust pH to 7.3 with CsOH.

-

Agonist Solution: External solution containing a fixed concentration of AMPA or kainate (e.g., 10 µM).

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with external solution at room temperature.

-

Obtain whole-cell patch-clamp recordings from pyramidal-like neurons under voltage-clamp mode (holding potential of -70 mV).

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Apply the agonist solution for a brief period (e.g., 2-5 seconds) to evoke an inward current mediated by AMPA receptors.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.

-

Record the peak amplitude of the inward current at each concentration of this compound.

4. Data Analysis:

-

Normalize the peak current amplitude at each this compound concentration to the baseline agonist-evoked current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This protocol outlines the procedure for assessing the in vivo anticonvulsant efficacy of this compound in a mouse model of generalized tonic-clonic seizures.

1. Animals:

-

Use adult male mice (e.g., ICR or C57BL/6 strain), weighing 20-25 g.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow animals to acclimate to the facility for at least one week before testing.

2. Drug Preparation and Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at a defined time before the seizure induction (e.g., 30 minutes).

3. Seizure Induction:

-

Apply a corneal electrical stimulus using a constant current device.

-

Prior to stimulation, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas to minimize discomfort.

-

The stimulus parameters are typically a 60 Hz alternating current of 50 mA delivered for 0.2 seconds.

4. Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

For threshold studies, the current intensity is varied to determine the threshold for inducing a seizure in each animal.

5. Data Analysis:

-

For quantal dose-response, calculate the percentage of animals protected at each dose of this compound.

-

Determine the ED50 (the dose that protects 50% of animals) using probit analysis.

-

For threshold studies, calculate the mean seizure threshold at each dose and determine the TID20 and TID50 values.

Conclusion

This compound is a valuable research tool for investigating the role of AMPA receptors in normal physiological processes and in pathological conditions such as epilepsy. Its potent and selective non-competitive mechanism of action provides a clear advantage in dissecting glutamatergic neurotransmission. The data and protocols presented in this guide offer a foundational resource for further research and development involving this compound and other AMPA receptor modulators. It is important to note that while the provided protocols are based on established methodologies, specific experimental conditions may require optimization.

References

- 1. Functional diversity and developmental changes in rat neuronal kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

Methodological & Application

Application Notes and Protocols for SYM2206 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SYM2206, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in patch clamp electrophysiology experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application, and important considerations for data interpretation, including its potential off-target effects.

Introduction to this compound

This compound is a valuable pharmacological tool for isolating and studying kainate receptor (KAR)-mediated currents in neurons. Due to the overlapping agonist sensitivity of AMPA and kainate receptors, selective antagonists are crucial for dissecting their respective contributions to synaptic transmission and plasticity. This compound acts as an allosteric modulator of AMPA receptors, providing a rapid and reversible block of these channels. Its selectivity for AMPA receptors over KARs makes it particularly useful for unmasking the smaller and kinetically distinct KAR-mediated responses.

Mechanism of Action

This compound is a non-competitive antagonist of AMPA receptors, binding to an allosteric site distinct from the glutamate binding site. This binding stabilizes the receptor in a non-conducting state, thereby inhibiting ion flux. This mechanism allows for a use-independent block of AMPA receptors. While highly selective for AMPA receptors, it is important to be aware of potential off-target effects, most notably on the voltage-gated sodium channel subtype Na(v)1.6, which can be observed at concentrations routinely used for AMPA receptor blockade.

Data Presentation

The following tables summarize the key quantitative data for this compound and its interaction with its primary target and a known off-target channel.

| Parameter | Value | Receptor/Channel | Reference |

| IC₅₀ | 2.8 µM | AMPA Receptor | [1] |

| Selectivity | Selective for AMPA receptors over kainate receptor subtypes. | AMPA vs. Kainate Receptors | [1] |

| Off-Target Effect | Inhibition of persistent Na⁺ current to ~70% of control levels. | Na(v)1.6 | [2][3] |

Experimental Protocols

This section provides a detailed protocol for using this compound to isolate kainate receptor-mediated currents in cultured hippocampal neurons using whole-cell patch clamp electrophysiology.

Objective:

To record and characterize kainate receptor-mediated excitatory postsynaptic currents (EPSCs) by pharmacologically blocking AMPA receptors with this compound.

Materials:

-

Cell Culture: Primary hippocampal neurons cultured on coverslips.

-

This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.

-

External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm.

-

Internal Solution: (in mM) 135 CsF, 10 CsCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH, osmolarity ~290-300 mOsm.

-

Agonist: Kainate or Glutamate.

-

Other Blockers: Picrotoxin (100 µM) to block GABA-A receptors and D-AP5 (50 µM) to block NMDA receptors.

Equipment:

-

Patch clamp amplifier and data acquisition system.

-

Microscope with DIC optics.

-

Micromanipulators.

-

Perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Preparation:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Aliquots of this compound stock solution can be thawed and diluted to the final working concentration (e.g., 10-30 µM) in the external solution immediately before use.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution containing picrotoxin and D-AP5 at a rate of 1-2 ml/min.

-

Establish a whole-cell patch clamp configuration on a visually identified neuron.

-

Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Record baseline synaptic activity or agonist-evoked currents.

-

-

Application of this compound and Isolation of Kainate Currents:

-

After obtaining a stable baseline, switch the perfusion to the external solution containing this compound (10-30 µM), picrotoxin, and D-AP5.

-

Allow the drug to perfuse for at least 5-10 minutes to ensure complete blockade of AMPA receptors.

-

Apply an agonist such as kainate (e.g., 10 µM) or glutamate to evoke inward currents. The remaining current will be predominantly mediated by kainate receptors.

-

Record the kainate receptor-mediated currents. These are typically characterized by slower rise and decay kinetics compared to AMPA receptor currents.[2]

-

-

Data Analysis:

-

Measure the amplitude, rise time, and decay time constant of the isolated kainate receptor-mediated currents.

-

Compare these parameters before and after the application of specific kainate receptor antagonists (e.g., UBP310) to confirm the identity of the recorded currents.

-

Considerations for Off-Target Effects:

-

This compound can inhibit Na(v)1.6 channels. To minimize the impact of this off-target effect, it is advisable to:

-

Use the lowest effective concentration of this compound that provides a complete block of AMPA receptors.

-

Include tetrodotoxin (TTX, 0.5-1 µM) in the external solution if studying synaptic events to block voltage-gated sodium channels.

-

When studying evoked responses, be aware that this compound might slightly alter neuronal excitability through its action on Na(v)1.6 channels.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of AMPA and Kainate receptors.

Experimental Workflow

Caption: Experimental workflow for isolating kainate currents.

Logical Relationship of Components

Caption: Pharmacological isolation of kainate receptor currents.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous off-target impact of ion-channel deletion on intrinsic properties of hippocampal model neurons that self-regulate calcium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SYM2206 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SYM2206, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for use in rodent models of seizures and neuroprotection.

Mechanism of Action

This compound acts as a negative allosteric modulator of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. By binding to a site distinct from the glutamate binding site, this compound reduces the ion flux through the AMPA receptor channel, thereby dampening excessive excitatory signaling. This mechanism underlies its potential therapeutic effects in conditions characterized by glutamatergic overactivity, such as epilepsy and ischemic brain injury.

Signaling Pathway

The antagonism of AMPA receptors by this compound initiates a cascade of downstream signaling events. A key pathway affected is the extracellular signal-regulated kinase (ERK) pathway. By inhibiting AMPA receptor-mediated signaling, this compound can lead to a reduction in the phosphorylation of ERK1/2, which in turn can modulate gene expression and cellular processes related to neuronal excitability and survival.

Pharmacokinetic Properties

While specific pharmacokinetic data for this compound in rodents is not extensively published, general characteristics of similar non-competitive AMPA receptor antagonists suggest that it is orally bioavailable and CNS penetrant. The table below provides a template for the types of pharmacokinetic parameters that should be determined in preclinical rodent studies.

| Parameter | Mouse | Rat |

| Bioavailability (%) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available |

Experimental Protocols

Vehicle Formulation

This compound is poorly soluble in water. The following vehicle formulations can be used for in vivo administration in rodents:

-

Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Formulation 2: 10% DMSO, 90% Corn Oil.

Anticonvulsant Activity: Maximal Electroshock (MEST) Seizure Model (Mice)

This model is used to evaluate the efficacy of a compound in preventing the spread of seizures.

Experimental Workflow:

Protocol:

-

Animals: Male Albino Swiss mice (20-25 g) are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 2.5, 5, 10, and 20 mg/kg. A vehicle control group should also be included.

-

Seizure Induction: 30 minutes after drug administration, seizures are induced via corneal electrodes delivering a 50 Hz alternating current for 0.2 seconds.

-

Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension seizure. The threshold current required to induce this seizure is determined.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) can be determined using probit analysis.

Quantitative Data from MEST Studies:

| Dose (mg/kg, i.p.) | Effect on Seizure Threshold |

| 2.5 | No significant effect |

| 5.0 | No significant effect |

| 10.0 | Significant increase |

| 20.0 | Significant increase |

| TID20 | 4.25 mg/kg |

| TID50 | 10.56 mg/kg |

TID20 and TID50 represent the theoretical doses required to increase the seizure threshold by 20% and 50%, respectively.

Neuroprotective Activity: Focal Cerebral Ischemia Model (Rats)

This model is used to assess the potential of a compound to protect against neuronal damage following a stroke. While specific data for this compound in this model is limited, a general protocol for a non-competitive AMPA receptor antagonist is provided.

Experimental Workflow:

Protocol:

-

Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Ischemia Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion or at a delayed time point to assess the therapeutic window.

-

Assessment of Neurological Deficits: Neurological function is assessed at various time points post-ischemia using a standardized neurological scoring system (e.g., modified Neurological Severity Score, mNSS).

-

Infarct Volume Measurement: At the end of the study period (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Data Analysis: Neurological scores and infarct volumes are compared between the this compound-treated and vehicle-treated groups.

Expected Outcomes: A neuroprotective effect of this compound would be demonstrated by a significant reduction in neurological deficit scores and a smaller infarct volume compared to the vehicle control group.

Summary of Quantitative Data

| In Vivo Model | Species | Dosing Route | Effective Dose Range | Key Findings |

| Maximal Electroshock Seizure (MEST) | Mouse | i.p. | 10 - 20 mg/kg | Significantly increased seizure threshold. TID50 of 10.56 mg/kg. |

| Focal Cerebral Ischemia | Rat | i.v. / i.p. | Data not available | Expected to reduce infarct volume and improve neurological outcome. |

Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for SYM2206 in Seizure Model Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM2206 is a potent, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their over-activation is implicated in the initiation and spread of seizure activity. As a non-competitive antagonist, this compound offers a promising mechanism for modulating seizure activity. These application notes provide detailed protocols for the use of this compound in preclinical seizure models, with a focus on the maximal electroshock (MEST) model, for which its efficacy has been established. Additionally, protocols for other relevant seizure models where this compound could be applied, such as the kainate and pentylenetetrazol (PTZ) models, are also described.

Mechanism of Action

This compound acts as a negative allosteric modulator of the AMPA receptor, reducing the ion flow through the channel in response to glutamate binding. This non-competitive mechanism of action allows it to dampen excessive excitatory neurotransmission that underlies seizure activity.

Data Presentation

The anticonvulsant activity of this compound has been quantified in the maximal electroshock seizure threshold (MEST) model in mice. The key efficacy data is summarized in the table below.

| Seizure Model | Species | Administration Route | Key Parameters | Values | Reference |

| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Intraperitoneal (i.p.) | TID20 | 4.25 mg/kg | [1][2] |

| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Intraperitoneal (i.p.) | TID50 | 10.56 mg/kg | [1] |

TID20 and TID50 refer to the doses of this compound that increase the seizure threshold by 20% and 50%, respectively.

Experimental Protocols

Maximal Electroshock Seizure Threshold (MEST) Model

This model is used to assess the ability of a compound to raise the threshold for seizure induction by electrical stimulation.

Experimental Workflow:

References

- 1. Perampanel, a novel, non-competitive, selective AMPA receptor antagonist as adjunctive therapy for treatment-resistant partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYM 2206 (a potent non-competitive AMPA receptor antagonist) elevates the threshold for maximal electroshock-induced seizures in mice | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

how to dissolve and store SYM2206 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM2206 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1] It acts allosterically, binding to a site distinct from the glutamate binding site, similar to other benzodiazepine-related AMPA receptor antagonists. Additionally, there is evidence to suggest that compounds of this class can also modulate voltage-gated sodium channels, specifically Nav1.6, which are critical for the initiation and propagation of action potentials in excitatory neurons.[2][3] These properties make this compound a valuable tool for investigating synaptic transmission, plasticity, and excitotoxicity, as well as for studying the pathophysiology of neurological disorders such as epilepsy.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 366.42 g/mol | |

| Formula | C₂₀H₂₂N₄O₃ | |

| Purity | ≥99% | |

| Solubility | Soluble to 100 mM in DMSO and Ethanol | |

| Storage | Store at room temperature (solid) | |

| Stock Solution Storage | Store at -20°C or -80°C |

Quantitative Data

The following table summarizes the known quantitative pharmacological data for this compound.

| Target | Parameter | Value | Species | Assay | Reference |

| AMPA Receptor | IC₅₀ | 2.8 µM | Not specified | Not specified | |

| Nav1.6 Channel | IC₅₀ | Data not available |

Signaling Pathways

AMPA Receptor Antagonism

This compound non-competitively antagonizes AMPA receptors. Upon binding of glutamate, AMPA receptors normally open, allowing an influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane. By binding to an allosteric site, this compound prevents this channel opening, thereby inhibiting excitatory postsynaptic currents. This blockade can also indirectly affect downstream signaling cascades, such as the ERK1/2 pathway, which has been shown to be inhibited by other AMPA receptor antagonists.

Caption: Signaling pathway of AMPA receptor antagonism by this compound.

Nav1.6 Channel Blockade

Voltage-gated sodium channel Nav1.6 is highly expressed in the axon initial segment of excitatory neurons and is crucial for the initiation and propagation of action potentials. Inhibition of Nav1.6 channels by compounds like this compound would lead to a reduction in the fast influx of Na⁺ ions that underlies the rising phase of the action potential. This results in decreased neuronal excitability and a reduction in action potential firing.

Caption: Mechanism of Nav1.6 channel blockade by this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Solvent Selection: this compound is soluble up to 100 mM in both DMSO and ethanol. DMSO is a common choice for in vitro experiments due to its ability to dissolve a wide range of organic compounds.

-

Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using its molecular weight (366.42 g/mol ).

-

Mass (mg) = 100 mmol/L * 0.001 L * 366.42 g/mol * 1000 mg/g = 36.642 mg (for 1 mL)

-

-

Dissolution:

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the desired volume of sterile DMSO or ethanol.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

In Vitro Electrophysiology Protocol (Patch-Clamp)

Objective: To record the effect of this compound on neuronal ion channel activity.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Perfusion system

Procedure:

-

Preparation:

-

Prepare aCSF and intracellular solution and ensure they are at the correct pH and osmolarity.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Prepare a working solution of this compound by diluting the stock solution in aCSF to the final desired concentration (e.g., 100 µM). Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.

-

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron of interest in aCSF.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or voltage-gated currents.

-

-

Drug Application:

-

Switch the perfusion system to the aCSF containing this compound.

-

Allow sufficient time for the drug to equilibrate in the recording chamber (typically a few minutes).

-

-

Data Acquisition:

-

Record the neuronal activity in the presence of this compound.

-